t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

説明

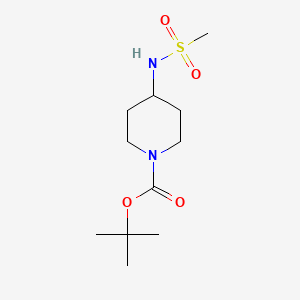

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate (CAS: 800401-97-2) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methanesulfonamido (mesylamido) group at the 4-position. Its molecular formula is C₁₂H₂₂N₂O₄S, with a molecular weight of 278.37 g/mol and a reported purity of 96% .

特性

IUPAC Name |

tert-butyl 4-(methanesulfonamido)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKJUUQPKWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677719 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800401-97-2 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Abstract

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate, referred to as M4 , is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-secretase and acetylcholinesterase. This article explores the compound's biological activity, with a focus on its effects on amyloid beta peptide aggregation, neuroprotection, and oxidative stress modulation.

The increasing prevalence of neurodegenerative diseases, especially Alzheimer's disease (AD), has prompted extensive research into compounds that can inhibit key pathological processes such as amyloid beta (Aβ) aggregation. M4 has been identified as a promising candidate due to its dual inhibitory effects on β-secretase and acetylcholinesterase, both of which play crucial roles in Aβ metabolism and cholinergic signaling.

M4 exhibits significant biological activity through the following mechanisms:

- Inhibition of β-secretase : M4 demonstrates an IC50 value of 15.4 nM against β-secretase, indicating potent inhibition of this enzyme responsible for Aβ production.

- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which is critical for enhancing cholinergic neurotransmission.

Effects on Aβ Aggregation

In vitro studies show that M4 effectively inhibits Aβ aggregation, achieving up to 85% inhibition at a concentration of 100 μM. This property is essential in preventing the formation of toxic fibrils associated with AD pathology.

Neuroprotective Effects

M4 was tested on astrocyte cells exposed to Aβ1-42. The results indicated:

- Cell Viability : Treatment with M4 resulted in improved cell viability (62.98 ± 4.92%) compared to Aβ1-42 alone (43.78 ± 7.17%).

- Inflammatory Response Modulation : M4 reduced the production of TNF-α and free radicals in cell cultures, suggesting its potential to mitigate inflammatory responses associated with Aβ toxicity.

In Vitro Studies

Table 1 summarizes the effects of M4 on cell viability and inflammatory markers in astrocytes treated with Aβ1-42.

| Treatment | Cell Viability (%) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 100 | Baseline |

| Aβ1-42 | 43.78 ± 7.17 | Elevated |

| Aβ1-42 + M4 | 62.98 ± 4.92 | Reduced |

In Vivo Studies

In vivo assessments using scopolamine-induced models showed that while M4 provided some neuroprotective effects, it did not significantly outperform established treatments like galantamine. The findings indicate that bioavailability in the brain may limit its efficacy.

Case Studies

Several studies have highlighted the potential of M4:

- Astrocyte Protection : Research demonstrated that M4 could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) levels.

- Cytokine Modulation : M4 treatment led to decreased TNF-α levels, although not significantly different from controls, suggesting further investigation is needed to understand its full impact on inflammatory pathways.

類似化合物との比較

Functional Group Analysis

- Sulfonamide vs. Sulfonate Ester : The target compound’s mesylamido group (–NHSO₂CH₃) contrasts with the mesyloxy (–OSO₂CH₃) group in CAS 141699-59-3. Sulfonamides are less reactive as leaving groups but participate in hydrogen bonding, influencing solubility and biological activity. Sulfonate esters, however, are superior leaving groups in nucleophilic substitutions .

- Boc vs. Tosyl Protection : Compared to 1-Ts, the Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions. Tosyl groups require stronger bases or nucleophiles for removal .

- Aromatic vs. Aliphatic Sulfonamides : CAS 27979-92-6 features a mesylphenyl group, which may confer greater steric hindrance and altered electronic properties compared to the aliphatic sulfonamide in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。